Levoleucovorin calcium

Vue d'ensemble

Description

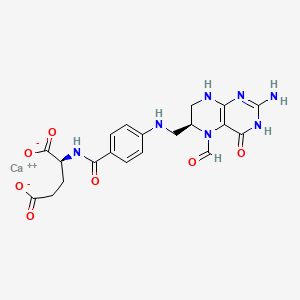

Levoleucovorin calcium is a synthetic form of folinic acid, also known as leucovorin or citrovorum factor, which is used in medical applications to reduce the toxic effects of certain drugs, such as methotrexate. It is also used to enhance the effectiveness of certain cancer treatments, such as 5-fluorouracil and capecitabine. Levoleucovorin calcium is a water-soluble vitamin-like compound that is used to enhance the effects of certain anticancer drugs, by providing a source of folinic acid in the body.

Applications De Recherche Scientifique

Rescue Therapy in Osteosarcoma Treatment

Scientific Field

Application Summary

- Levoleucovorin is used as a rescue therapy following high-dose methotrexate treatment in osteosarcoma .

Methods of Application

- Levoleucovorin administration begins as soon as possible after an inadvertent methotrexate overdosage . The recommended dosage is 7.5 mg, or approximately 5 mg/m², administered every six hours until the patient’s serum methotrexate level is less than 10⁻⁸ M .

Results or Outcomes

- Levoleucovorin, being an analog of tetrahydrofolate (THF), bypasses DHFR reduction and acts as a cellular replacement for the co-factor THF, thereby preventing the toxic side effects of methotrexate therapy .

Reducing Toxic Effects of Folate Analogs

Scientific Field

Application Summary

Methods of Application

- The specific methods of application can vary depending on the specific folate analog and the patient’s condition .

Results or Outcomes

Palliative Treatment of Advanced Metastatic Colorectal Cancer

Scientific Field

Application Summary

- Levoleucovorin is used in combination chemotherapy with 5-fluorouracil in the palliative treatment of patients with advanced metastatic colorectal cancer .

Methods of Application

- The specific methods of application can vary depending on the patient’s condition and the specific chemotherapy regimen .

Results or Outcomes

- When used in combination with 5-fluorouracil, Levoleucovorin can help to improve the effectiveness of the chemotherapy treatment .

Rescue Therapy after High-Dose Methotrexate Therapy

Scientific Field

Application Summary

- Levoleucovorin is used as a rescue therapy after high-dose methotrexate therapy in adult and pediatric patients with osteosarcoma .

Methods of Application

- Levoleucovorin administration should begin as soon as possible after an inadvertent methotrexate overdosage . The recommended dosage is 7.5 mg, or approximately 5 mg/m², administered every six hours until the patient’s serum methotrexate level is less than 10⁻⁸ M .

Results or Outcomes

- Levoleucovorin, being an analog of tetrahydrofolate (THF), bypasses DHFR reduction and acts as a cellular replacement for the co-factor THF, thereby preventing the toxic side effects of methotrexate therapy .

Diminishing the Toxicity Associated with Overdosage of Folic Acid Antagonists

Scientific Field

Application Summary

- Levoleucovorin is used to diminish the toxicity associated with overdosage of folic acid antagonists .

Methods of Application

- The specific methods of application can vary depending on the specific folic acid antagonist and the patient’s condition .

Results or Outcomes

Propriétés

IUPAC Name |

calcium;(2S)-2-[[4-[[(6S)-2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O7.Ca/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);/q;+2/p-2/t12-,13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUAALJSMIVURS-QNTKWALQSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21CaN7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045564 | |

| Record name | Calcium (6S)-folinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Levoleucovorin calcium | |

CAS RN |

80433-71-2 | |

| Record name | Calcium (6S)-folinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOLEUCOVORIN CALCIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/778XL6VBS8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1139080.png)

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)

![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)